molecular formula C9H10N2O3 B13625952 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one

Cat. No.: B13625952
M. Wt: 194.19 g/mol
InChI Key: IPXMJZZJHCMSCR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H10N2O3 It is a derivative of ethanone, featuring an amino group and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one typically involves the nitration of 2-methylacetophenone followed by amination. The nitration process introduces a nitro group to the aromatic ring, and subsequent amination replaces a hydrogen atom with an amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces nitro-oxides or other oxidized derivatives.

    Reduction: Results in the formation of 2-Amino-1-(2-methyl-6-aminophenyl)ethan-1-one.

    Substitution: Leads to various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and participate in other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-nitrophenyl)ethan-1-one
  • 2-Amino-1-(3-nitrophenyl)ethan-1-one
  • 2-Amino-1-(2-methyl-4-nitrophenyl)ethan-1-one

Uniqueness

2-Amino-1-(2-methyl-6-nitrophenyl)ethan-1-one is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-1-(2-methyl-6-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-6-3-2-4-7(11(13)14)9(6)8(12)5-10/h2-4H,5,10H2,1H3

InChI Key

IPXMJZZJHCMSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)CN

Origin of Product

United States

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